molecular formula C7H16N2O B8771875 2-(Piperidin-3-ylamino)ethanol

2-(Piperidin-3-ylamino)ethanol

Cat. No.: B8771875
M. Wt: 144.21 g/mol
InChI Key: RJYIGUICXKSZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-3-ylamino)ethanol (CAS: 1353945-01-3) is a heterocyclic amino alcohol with the molecular formula C₈H₁₈N₂O and a molar mass of 158.24 g/mol . Structurally, it consists of a piperidine ring substituted at the 3-position with an amino group linked to an ethanol moiety. This compound is of interest in pharmaceutical and organic synthesis due to its dual functional groups (amine and alcohol), which enable diverse reactivity, such as hydrogen bonding, nucleophilic substitution, and coordination chemistry .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-(piperidin-3-ylamino)ethanol

InChI

InChI=1S/C7H16N2O/c10-5-4-9-7-2-1-3-8-6-7/h7-10H,1-6H2

InChI Key

RJYIGUICXKSZOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethylaminoethanol (DEAE)

  • Formula : (C₂H₅)₂NCH₂CH₂OH
  • Key Features: DEAE is a tertiary amine with an ethanol chain, lacking the piperidine ring system present in 2-(Piperidin-3-ylamino)ethanol.
  • Physical Properties: DEAE is a colorless liquid with a weak ammonia-like odor and a boiling point of ~163°C . In contrast, this compound is likely a solid (based on related piperidine derivatives) due to its rigid cyclic structure.
  • Applications : DEAE is widely used as a corrosion inhibitor, surfactant, and intermediate in drug synthesis . The piperidine analog, however, is more specialized, serving as a precursor for bioactive molecules (e.g., kinase inhibitors) due to its nitrogen-rich scaffold .

2-(Methylamino)pyridine-3-methanol

  • Formula : C₇H₁₀N₂O
  • Key Features: This compound contains a pyridine ring instead of piperidine and a methylamino group at the 2-position.
  • Reactivity: The pyridine ring enhances aromatic stability and electron-withdrawing effects, making it less basic than piperidine derivatives. This structural difference limits its utility in reactions requiring strong nucleophilic amines, such as those seen in this compound .
  • Applications : Primarily used in synthesizing pyridine-based pharmaceuticals and agrochemicals .

Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Derivatives

  • Example: Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10 in ).
  • Key Features: These derivatives feature conjugated enamine systems and pyrimidine/pyridine rings, offering enhanced π-π stacking interactions compared to this compound.
  • Synthetic Utility: Used in preparing α,β-didehydro-α-amino acids, whereas this compound is more suited for generating sp³-hybridized nitrogen centers in alkaloid-like structures .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features Primary Applications
This compound C₈H₁₈N₂O 158.24 Piperidine ring, ethanol chain Pharmaceutical intermediates
Diethylaminoethanol (DEAE) C₆H₁₅NO 117.19 Tertiary amine, linear chain Surfactants, corrosion inhibitors
2-(Methylamino)pyridine-3-methanol C₇H₁₀N₂O 138.17 Pyridine ring, methylamino group Agrochemical synthesis
Compound 10 () C₁₅H₁₃N₃O₅ 315.28 Pyridine-pyrimidine conjugate Amino acid analogs

Research Findings and Functional Insights

  • Basicity and Solubility: The piperidine ring in this compound confers higher basicity (pKa ~10–11) compared to DEAE (pKa ~9.5), enhancing its nucleophilicity in alkylation reactions . However, DEAE’s lower molecular weight improves volatility and solubility in non-polar solvents .
  • Biological Activity: Piperidine derivatives like this compound are frequently explored in CNS drug development due to their ability to cross the blood-brain barrier, a trait less pronounced in pyridine-based analogs .
  • Thermal Stability : Cyclic amines (e.g., piperidine) generally exhibit higher thermal stability than linear amines like DEAE, making them preferable in high-temperature syntheses .

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